molecular formula C10H13ClN4O2 B1377426 4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride CAS No. 1432681-71-4

4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride

Cat. No. B1377426
CAS RN: 1432681-71-4
M. Wt: 256.69 g/mol
InChI Key: RBCRVBHDQRVJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .


Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

Scientific Research Applications

Anticancer Applications

This compound, due to its pyrimidine core, is a potential candidate for anticancer drug development. Pyrimidine derivatives have been reported to exhibit a range of biological activities, including antitumor effects. They can act as DNA topoisomerase II inhibitors, which are crucial in the replication of cancer cells .

Antimicrobial and Antifungal Properties

The pyrimidine moiety is known to possess antimicrobial and antifungal properties. This makes the compound valuable for the synthesis of new drugs that could potentially treat a variety of bacterial and fungal infections .

Cardiovascular Therapeutics

Pyrimidine derivatives have been utilized as cardiovascular agents, particularly as antihypertensive drugs. The structural diversity of pyrimidine allows for the modulation of various biological targets involved in cardiovascular diseases .

Anti-Inflammatory and Analgesic Activities

The compound’s pyrimidine base is associated with anti-inflammatory and analgesic activities. This suggests its use in the development of new medications for pain management and the treatment of inflammatory conditions .

Antidiabetic Effects

Pyrimidine derivatives have been explored as antidiabetic agents, potentially acting as DPP-IV inhibitors. These inhibitors play a role in managing type 2 diabetes by prolonging the action of incretin hormones .

Antiviral Research

The structural analogs of pyrimidine, such as those obtained through the Dimroth rearrangement, are key in the synthesis of antiviral compounds. This rearrangement is a synthetic method that can lead to the development of new antiviral drugs .

Synthetic Methodologies for Improved Drug Properties

Novel synthetic approaches involving pyrimidine derivatives are being researched to create molecules with improved drug-likeness and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. This is crucial for the development of safer and more effective pharmaceuticals .

Chemical Synthesis and Catalysis

Pyrimidine derivatives serve as nucleophilic catalysts in various chemical reactions, such as esterifications and the Baylis-Hillman reaction. This highlights the compound’s role in facilitating synthetic processes in medicinal chemistry .

Mechanism of Action

Future Directions

Research is ongoing into the development of new pyrimidines as anti-inflammatory agents . The role of the nano-catalyst is to activate the aldehydic carbonyl group for Knoevenagel condensation with malononitrile, and activation of the nitrogen atom of the nitrile group for Michael addition, and pyran cyclization steps .

properties

IUPAC Name

4-(dimethylamino)-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2.ClH/c1-13(2)8-6-4-7(10(15)16)14(3)9(6)12-5-11-8;/h4-5H,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCRVBHDQRVJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=CN=C2N(C)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride
Reactant of Route 2
4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride
Reactant of Route 3
4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride
Reactant of Route 6
4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.